molecular formula C11H10N2O B6492901 3-[(pyridin-2-yl)methoxy]pyridine CAS No. 1564881-20-4

3-[(pyridin-2-yl)methoxy]pyridine

Cat. No.: B6492901
CAS No.: 1564881-20-4
M. Wt: 186.21 g/mol
InChI Key: KDGPRULBASNXAB-UHFFFAOYSA-N
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Description

3-[(pyridin-2-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the 3-position and another pyridine ring attached via a methylene bridge at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyridin-2-yl)methoxy]pyridine can be achieved through various methods. One common approach involves the reaction of 2-bromomethylpyridine with 3-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(pyridin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine rings can be reduced to piperidine rings using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 3-[(pyridin-2-yl)carbonyl]pyridine.

    Reduction: 3-[(piperidin-2-yl)methoxy]pyridine.

    Substitution: 3-[(pyridin-2-yl)amino]pyridine or 3-[(pyridin-2-yl)thiol]pyridine.

Scientific Research Applications

3-[(pyridin-2-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    3-methoxypyridine: Lacks the additional pyridine ring, making it less complex.

    2-(pyridin-2-yl)methoxypyridine: Similar structure but with different substitution pattern.

    3-[(pyridin-3-yl)methoxy]pyridine: Similar structure but with the methoxy group at a different position.

Uniqueness

3-[(pyridin-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(pyridin-3-yloxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-7-13-10(4-1)9-14-11-5-3-6-12-8-11/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGPRULBASNXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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